
Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is heated under reflux for several hours, followed by neutralization and extraction to isolate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex pyrimidine derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral drugs and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as matrix metalloproteinases (MMPs) by binding to their active sites, thereby preventing the degradation of extracellular matrix components. This inhibition is crucial in the treatment of diseases like cancer and arthritis, where MMP activity is dysregulated . The compound’s ability to interact with nucleic acids and proteins also underlies its antiviral and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but differs in its substituents, leading to distinct biological activities.
1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: This compound lacks the methyl ester group, which affects its solubility and reactivity.
Uniqueness
Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications in research and industry make it a valuable compound in the field of organic chemistry .
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
methyl 1-methyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-8-3-5(6(9)10)7(11)12-2/h3-4H,1-2H3 |
Clave InChI |
HSMLTSFGQNLZDA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C(C1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B13027459.png)
![Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13027460.png)

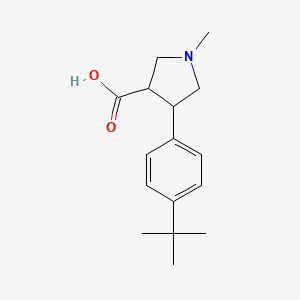
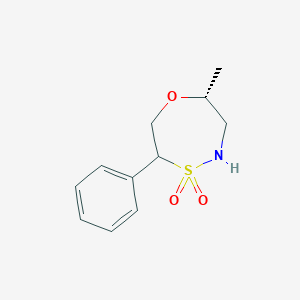
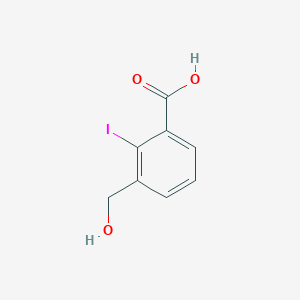
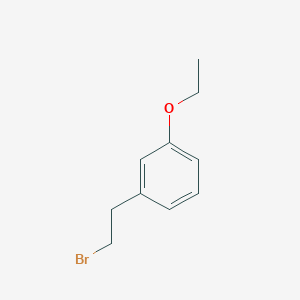

![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)
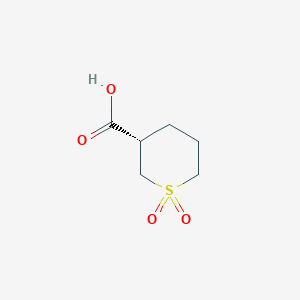
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
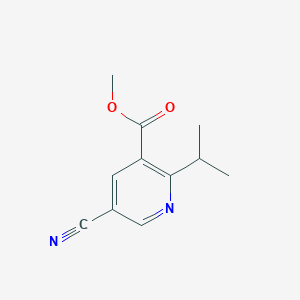

![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
